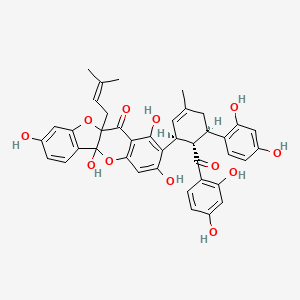
Sanggenon D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sanggenon D is a naturally occurring compound found in the root bark of the mulberry tree (Morus alba L.). It belongs to the class of Diels-Alder-type adducts and is known for its antioxidant properties. This compound has been studied for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and cytoprotective activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sanggenon D is not well-documented, likely due to its natural abundance in the root bark of the mulberry tree. Extraction and purification from natural sources remain the primary methods for obtaining this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Inhibition of Alpha-Glucosidase
Sanggenon D has been identified as a potent inhibitor of alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. This property is particularly relevant for the management of postprandial hyperglycemia, a condition often associated with diabetes.
- Mechanism of Action : The inhibitory activity of this compound on alpha-glucosidase was demonstrated through various pharmacodynamic tests. In one study, this compound exhibited a suppression ratio of 93.89% at a concentration of 0.5 mg/ml, outperforming other known inhibitors such as deoxynojirimycin .
- Formulation : this compound is often formulated in combination with other compounds such as Morusin and mulberry skin glucoside to enhance its therapeutic efficacy against hyperglycemia .
Antibacterial Properties
Recent studies have highlighted the antibacterial effects of this compound against several pathogens, including Staphylococcus aureus.
- Research Findings : In vitro studies revealed that this compound significantly inhibits the growth of Staphylococcus aureus by modulating fatty acid biosynthesis pathways. This suggests potential applications in treating bacterial infections .
- Comparative Efficacy : The antibacterial activity of this compound was compared with other flavonoids, showing promising results that warrant further exploration in clinical settings.
Anti-Influenza Activity
This compound has also been investigated for its antiviral properties, particularly against influenza viruses.
- Efficacy Studies : Research indicates that this compound exhibits moderate anti-influenza virus activity, correlating with its concentration in serum and liver samples during treatment . The compound's dual inhibitory action against both influenza viruses and Streptococcus pneumoniae highlights its potential as a therapeutic agent for respiratory infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies, indicating its potential role in managing inflammatory conditions.
- Mechanism : this compound has been shown to down-regulate COX-2 induction at specific concentrations (10-25 µM), suggesting its utility in reducing inflammation . This mechanism could be beneficial for conditions characterized by chronic inflammation.
Research Methodologies
To quantify the effects and concentrations of this compound in biological systems, advanced analytical techniques such as Ultra High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) have been employed. These methods allow for precise measurement and validation of the compound's presence in serum and tissue samples during efficacy studies .
Summary Table: Applications of this compound
Mécanisme D'action
The mechanism of action of Sanggenon D involves multiple pathways:
Comparaison Avec Des Composés Similaires
Sanggenon D is structurally similar to other Diels-Alder-type adducts, such as Sanggenon C. Both compounds exhibit antioxidant and cytoprotective activities, but they differ in their specific bioactivities:
Sanggenon C: More active in multi-pathway-based radical-scavenging, Fe2±binding, and cytoprotection aspects.
This compound: Possesses higher electron transfer-based antioxidant activity.
Other similar compounds include kuwanon C, which also exhibits anti-tumor activity by inducing apoptosis in cancer cells .
Propriétés
Formule moléculaire |
C40H36O12 |
|---|---|
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m0/s1 |
Clé InChI |
SUOXGDJCEWTZIZ-HCEROAJISA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
SMILES isomérique |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
SMILES canonique |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Synonymes |
sanggenon D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















